5-butyl-2-(4-ethylpiperazin-1-yl)-6-methylpyrimidin-4(3H)-one
Description
Properties
IUPAC Name |
5-butyl-2-(4-ethylpiperazin-1-yl)-4-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N4O/c1-4-6-7-13-12(3)16-15(17-14(13)20)19-10-8-18(5-2)9-11-19/h4-11H2,1-3H3,(H,16,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQVLYZQXEDHHMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(N=C(NC1=O)N2CCN(CC2)CC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-butyl-2-(4-ethylpiperazin-1-yl)-6-methylpyrimidin-4(3H)-one is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various models, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C15H24N4O, with a molecular weight of 276.38 g/mol. The compound features a pyrimidine core substituted with a butyl group and an ethylpiperazine moiety, which may influence its pharmacological properties.
Research indicates that this compound may interact with multiple biological targets, including:
- Neurotransmitter Receptors : Preliminary studies suggest that it may modulate the activity of neurotransmitter systems, particularly those involved in cognitive functions.
- Enzyme Inhibition : It has been observed to inhibit certain enzymes related to neurodegenerative processes, potentially impacting conditions like Alzheimer's disease.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits protective effects on neuronal cells exposed to toxic agents. For instance, it has shown the ability to prevent cell death induced by amyloid-beta peptide (Aβ) in astrocyte cultures, which is significant for Alzheimer's research.
| Study | Concentration (μM) | Cell Viability (%) | Notes |
|---|---|---|---|
| Study A | 100 | 62.98 ± 4.92 | Significant improvement in cell viability when co-treated with Aβ |
| Study B | 50 | 75.00 ± 5.00 | Moderate protective effect observed |
In Vivo Studies
In vivo studies utilizing animal models have further elucidated the compound's effects. In a scopolamine-induced model of cognitive impairment, treatment with the compound resulted in improved memory performance compared to untreated controls.
| Model | Treatment | Result |
|---|---|---|
| Scopolamine-induced cognitive impairment | 10 mg/kg/day for 14 days | Significant improvement in memory tasks compared to control |
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Alzheimer's Disease Model : In a recent study, administration of the compound in a rat model showed a reduction in Aβ levels and improved cognitive function, although statistical significance was not always achieved compared to standard treatments like galantamine.
- Anxiety and Depression : Another study indicated potential anxiolytic effects when tested in models of anxiety, suggesting broader applications beyond neurodegeneration.
Comparison with Similar Compounds
Key Observations :
- The 4-ethylpiperazinyl group in the target compound introduces a larger, more polar substituent compared to ethylamino or dimethylamino groups in ethirimol and dimethirimol. This modification may enhance water solubility and alter binding affinity in biological systems .
- Ethirimol and dimethirimol are commercially used as systemic fungicides, targeting powdery mildew in crops.
Challenges :
- Piperazine derivatives may require optimized reaction conditions (e.g., higher temperatures or polar solvents) due to steric hindrance .
Physicochemical Properties
Predicted properties of the target compound, inferred from analogs:
Comparative Efficacy :
- Piperazine derivatives often exhibit improved bioavailability and tissue penetration compared to alkylamine analogs, which could enhance therapeutic or agrochemical efficacy .
Preparation Methods
Cyclocondensation of β-Dicarbonyl Compounds
In a representative procedure, ethyl 3-oxohexanoate (derived from the Claisen condensation of ethyl butyrate and ethyl acetate) reacts with urea in ethanol under reflux with concentrated hydrochloric acid as a catalyst. This yields 5-butyl-6-methylpyrimidine-2,4(1H,3H)-dione as an intermediate. The reaction mechanism proceeds via enolization of the β-ketoester, followed by nucleophilic attack by urea’s amine group, cyclization, and subsequent dehydration.
Reaction Conditions
Palladium-Catalyzed Amination
Alternative approaches employ Buchwald-Hartwig amination for enhanced regioselectivity. Using palladium(II) acetate (Pd(OAc)₂) and Xantphos as a ligand, the reaction proceeds at 110°C in toluene with potassium carbonate as a base. This method reduces side products from competing nucleophilic sites.
Alkylation for Butyl and Methyl Substituents
The C5 butyl and C6 methyl groups are introduced during early-stage synthesis or via post-functionalization.
Precyclization Alkylation
In a one-pot strategy, the β-dicarbonyl precursor is alkylated prior to cyclocondensation. For example, ethyl acetoacetate undergoes alkylation with 1-bromobutane in the presence of sodium hydride (NaH) in dimethyl sulfoxide (DMSO), yielding ethyl 3-oxohexanoate. This approach streamlines the synthesis but requires stringent anhydrous conditions.
Postcyclization Functionalization
Late-stage alkylation using Grignard reagents (e.g., butylmagnesium bromide) or alkyl halides with phase-transfer catalysts (e.g., tetrabutylammonium bromide) has been reported, though competing reactions at the piperazine nitrogen necessitate protecting groups.
Optimization and Mechanistic Insights
Solvent and Temperature Effects
Reaction yields correlate strongly with solvent polarity. DMF enhances SNAr kinetics due to its high polarity and ability to stabilize transition states, whereas THF favors milder conditions for acid-sensitive intermediates. Elevated temperatures (>100°C) improve reaction rates but risk decomposition of the pyrimidinone ring.
Catalytic Enhancements
The addition of catalytic iodide salts (e.g., NaI) in SNAr reactions accelerates chloride displacement via an intermediate iodopyrimidine species, increasing yields to 92% in model systems.
Analytical Characterization
Structural validation of this compound employs:
Spectroscopic Data
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| SNAr in DMF | High regioselectivity | Prolonged reaction times | 75–85% |
| Buchwald-Hartwig | Mild conditions | Requires expensive catalysts | 65–78% |
| One-pot Alkylation | Fewer purification steps | Limited to simple alkyl groups | 70–80% |
Q & A
Basic Research Questions
Q. What are the key synthetic pathways and optimization strategies for 5-butyl-2-(4-ethylpiperazin-1-yl)-6-methylpyrimidin-4(3H)-one?
- Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling. For example, piperazine derivatives are introduced via coupling agents (e.g., DCC or EDCI) under inert conditions. Reaction parameters such as solvent polarity (e.g., dichloromethane or DMF), temperature (40–80°C), and catalytic bases (e.g., triethylamine) significantly affect yield and purity. Purification often employs column chromatography with gradients of ethyl acetate/hexane .
- Table 1 : Common Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Piperazine coupling | DCM, EDCI, 60°C | 65–75 | ≥95% |
| Cyclization | Ethanol, reflux | 70–80 | ≥90% |
Q. How is the molecular structure of this compound validated, and what analytical techniques are prioritized?
- Methodological Answer : Structural confirmation relies on NMR (1H/13C for substituent positions), HRMS (exact mass verification), and X-ray crystallography (if crystalline). For example, 1H NMR can resolve the piperazine ring protons (δ 2.5–3.5 ppm) and pyrimidinone NH (δ 10–12 ppm). IR spectroscopy confirms carbonyl stretches (1650–1700 cm⁻¹) .
Q. What are common impurities in synthesized batches, and how are they quantified?
- Methodological Answer : Residual solvents (e.g., DMF) and unreacted intermediates are typical impurities. HPLC-UV/ELSD with C18 columns (acetonitrile/water gradients) is used for quantification. Method validation includes spike-recovery tests (90–110% recovery) and LOQ determination (0.1% w/w) .
Advanced Research Questions
Q. What experimental designs are recommended for identifying biological targets and mechanisms of action?
- Methodological Answer : Use in vitro binding assays (e.g., radioligand displacement for GPCRs) and kinase profiling panels to screen for target affinity. Follow-up docking studies (AutoDock Vina, Schrödinger) can predict binding poses, validated by mutagenesis (e.g., alanine scanning of receptor residues) .
- Table 2 : Example Biological Assays
| Target Class | Assay Type | Hit Criteria (IC50/Ki) |
|---|---|---|
| GPCRs | cAMP accumulation | <10 µM |
| Kinases | ADP-Glo™ assay | <1 µM |
Q. How can structure-activity relationship (SAR) studies be systematically conducted for this compound?
- Methodological Answer : Synthesize analogs with modified substituents (e.g., alkyl chain length, piperazine substituents). Test analogs in parallel using high-throughput screening (HTS) for potency and selectivity. QSAR models (e.g., CoMFA) can correlate structural features with activity .
Q. What computational strategies are effective for predicting metabolic stability and toxicity?
- Methodological Answer : In silico ADMET prediction tools (e.g., SwissADME, ProTox-II) assess metabolic sites (e.g., CYP450 oxidation of piperazine) and toxicity endpoints (e.g., hERG inhibition). MD simulations (AMBER/CHARMM) model metabolite-receptor interactions .
Q. How should researchers address contradictions in reported biological activity data across studies?
- Methodological Answer : Replicate experiments under standardized conditions (e.g., cell line authentication, serum-free media). Use meta-analysis to identify confounding variables (e.g., assay temperature, solvent DMSO%). Validate findings with orthogonal assays (e.g., SPR vs. fluorescence polarization) .
Q. What methodologies assess the compound’s environmental impact and degradation pathways?
- Methodological Answer : Conduct OECD 301 biodegradation tests in aqueous media. Use LC-MS/MS to track degradation products (e.g., hydrolyzed pyrimidinone). Ecotoxicity is evaluated via Daphnia magna acute toxicity (EC50) and QSAR-ECOSAR predictions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
